

Application Notes and Protocols: 2-Phenylnicotinic Acid in Materials Science

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Compound of Interest

Compound Name: **2-Phenylnicotinic acid**

Cat. No.: **B1361065**

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Disclaimer: Published research on the direct application of **2-phenylnicotinic acid** in materials science is limited. The following application notes and protocols are based on the known functionalities of its constituent chemical groups (pyridine, carboxylic acid, phenyl) and analogous applications of structurally similar molecules. These should be considered as potential, exploratory avenues for research and development.

Potential as a Linker in Metal-Organic Frameworks (MOFs)

2-Phenylnicotinic acid possesses both a carboxylic acid group and a nitrogen-containing heterocyclic ring, making it a promising candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate to metal ions, while the pyridine ring offers an additional coordination site, potentially leading to MOFs with interesting topologies and properties. The phenyl group can influence the porosity and photophysical characteristics of the resulting framework.

Hypothetical MOF Synthesis Protocol:

A solvothermal method could be employed for the synthesis of a **2-phenylnicotinic acid**-based MOF.

Materials:

- **2-Phenylnicotinic acid**

- A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
- High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with ethanol or water)
- Teflon-lined stainless steel autoclave

Procedure:

- In a glass vial, dissolve **2-Phenylnicotinic acid** (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
- In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the solvent (e.g., 5 mL of DMF).
- Combine the two solutions in the Teflon liner of the autoclave.
- Seal the autoclave and place it in a programmable oven.
- Heat the mixture to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
- Allow the autoclave to cool slowly to room temperature.
- Collect the resulting crystals by filtration.
- Wash the crystals with fresh solvent to remove any unreacted starting materials.
- Dry the crystals under vacuum.

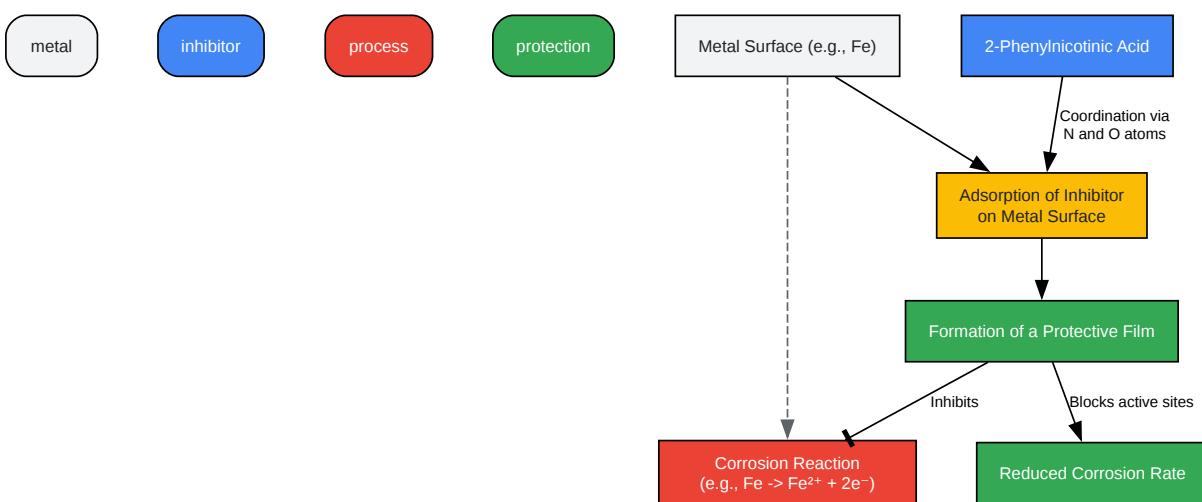
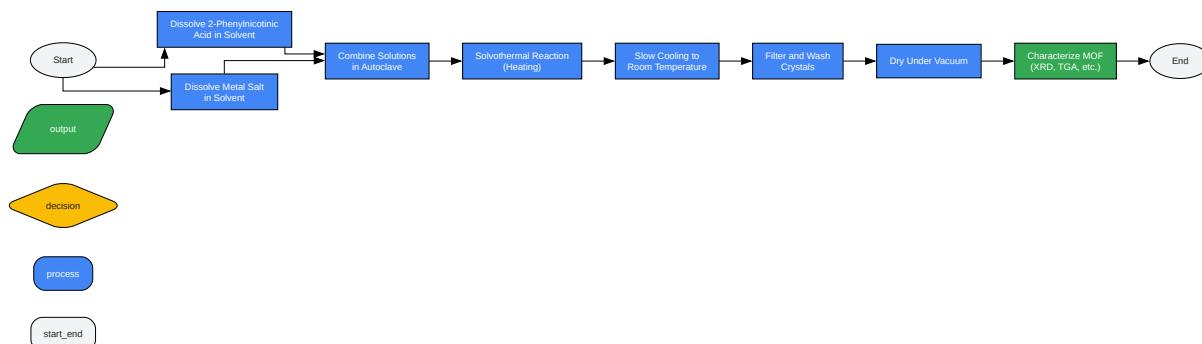
Characterization:

The resulting material should be characterized using techniques such as:

- Single-crystal X-ray diffraction (SC-XRD) to determine the crystal structure.
- Powder X-ray diffraction (PXRD) to assess phase purity.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Experimental Workflow for MOF Synthesis



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